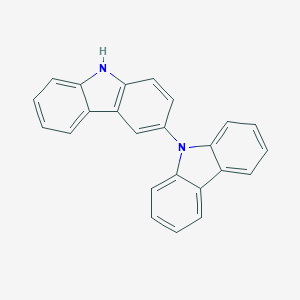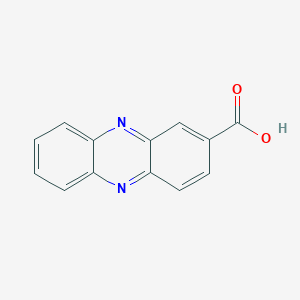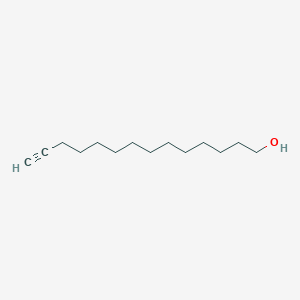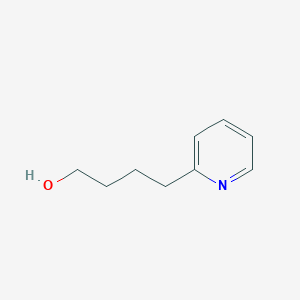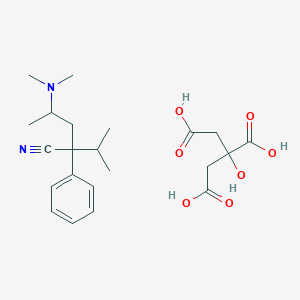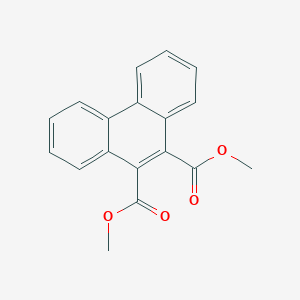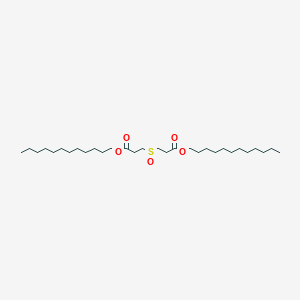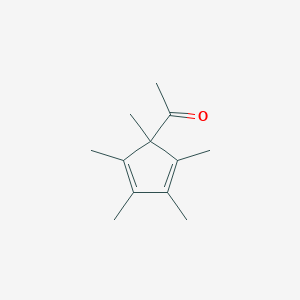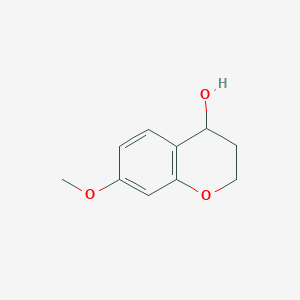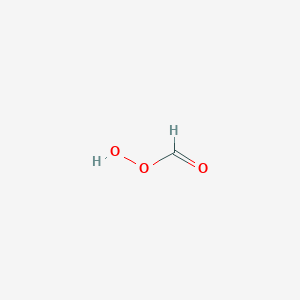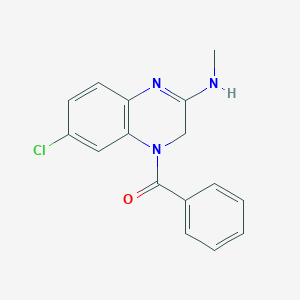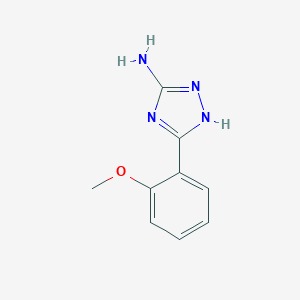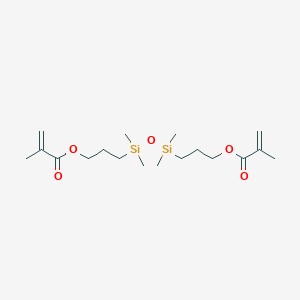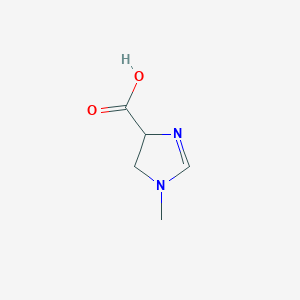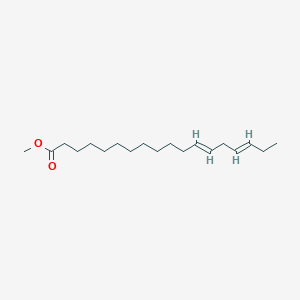
methyl (12E,15E)-octadeca-12,15-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (12E,15E)-octadeca-12,15-dienoate is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is an unsaturated fatty acid ester, which is commonly found in plant oils and has been shown to possess various biological activities.
Aplicaciones Científicas De Investigación
Methyl (methyl (12E,15E)-octadeca-12,15-dienoate)-octadeca-12,15-dienoate has been shown to possess various biological activities such as anti-inflammatory, anti-tumor, and anti-oxidant effects. It has been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. Additionally, methyl (methyl (12E,15E)-octadeca-12,15-dienoate)-octadeca-12,15-dienoate has been used as a precursor for the synthesis of other bioactive compounds.
Mecanismo De Acción
The mechanism of action of methyl (methyl (12E,15E)-octadeca-12,15-dienoate)-octadeca-12,15-dienoate is not fully understood, but it is believed to act through various pathways such as inhibition of inflammatory mediators, modulation of cell signaling pathways, and regulation of gene expression. It has been shown to activate peroxisome proliferator-activated receptors (PPARs), which are involved in the regulation of lipid and glucose metabolism.
Efectos Bioquímicos Y Fisiológicos
Methyl (methyl (12E,15E)-octadeca-12,15-dienoate)-octadeca-12,15-dienoate has been shown to possess various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, methyl (methyl (12E,15E)-octadeca-12,15-dienoate)-octadeca-12,15-dienoate has been shown to regulate lipid and glucose metabolism, which may be beneficial in the treatment of diabetes and cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl (methyl (12E,15E)-octadeca-12,15-dienoate)-octadeca-12,15-dienoate in lab experiments is its availability and relatively low cost. Additionally, it has been shown to possess various biological activities, which makes it a promising compound for further research. However, one limitation of using this compound is its low solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research of methyl (methyl (12E,15E)-octadeca-12,15-dienoate)-octadeca-12,15-dienoate. One direction is to further investigate its mechanism of action and identify its target molecules. Another direction is to study its potential use in the treatment of various diseases such as cancer and diabetes. Additionally, further studies are needed to evaluate its safety and toxicity in humans. Finally, the synthesis of new derivatives of methyl (methyl (12E,15E)-octadeca-12,15-dienoate)-octadeca-12,15-dienoate with improved biological activities should be explored.
In conclusion, methyl (methyl (12E,15E)-octadeca-12,15-dienoate)-octadeca-12,15-dienoate is a promising compound that has shown various biological activities and potential applications in the treatment of various diseases. Further research is needed to fully understand its mechanism of action, evaluate its safety and toxicity, and develop new derivatives with improved biological activities.
Métodos De Síntesis
Methyl (methyl (12E,15E)-octadeca-12,15-dienoate)-octadeca-12,15-dienoate can be synthesized through the condensation reaction of methyl oleate and methyl linoleate. This reaction is catalyzed by an acidic catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out in a solvent such as dichloromethane or ether, and the product is purified through column chromatography.
Propiedades
Número CAS |
18287-25-7 |
|---|---|
Nombre del producto |
methyl (12E,15E)-octadeca-12,15-dienoate |
Fórmula molecular |
C19H34O2 |
Peso molecular |
294.5 g/mol |
Nombre IUPAC |
methyl (12E,15E)-octadeca-12,15-dienoate |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-5,7-8H,3,6,9-18H2,1-2H3/b5-4+,8-7+ |
Clave InChI |
SQXLGHNKHZNVRT-AOSYACOCSA-N |
SMILES isomérico |
CC/C=C/C/C=C/CCCCCCCCCCC(=O)OC |
SMILES |
CCC=CCC=CCCCCCCCCCCC(=O)OC |
SMILES canónico |
CCC=CCC=CCCCCCCCCCCC(=O)OC |
Sinónimos |
(12Z,15Z)-12,15-Octadecadienoic acid methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



